molecular formula C5H12ClNO3 B2783891 Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride CAS No. 1252016-17-3

Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride

Cat. No. B2783891
CAS RN: 1252016-17-3
M. Wt: 169.61
InChI Key: RWRAPPLHXTZDEU-UHFFFAOYSA-N
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Description

“Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride”, also known as MAP or MMAP, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields of research and industry. It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .


Synthesis Analysis

The synthesis of “this compound” involves a reaction between an aminooxy moiety (RONH2) and a carbonyl group of either an aldehyde or a ketone — known as an oximation reaction . This reaction is chemoselective and can be performed under mild conditions in a large variety of solvents, including water .


Chemical Reactions Analysis

The aminooxy moiety in “this compound” can undergo an oximation reaction with a carbonyl group of either an aldehyde or a ketone . This reaction generates a robust oxime ether linkage . The propensity of the McLafferty rearrangement was greatly enhanced by oxygen at the b-position of silyl oxime ethers .

Scientific Research Applications

Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride has several applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, including peptides, amino acids, and nucleotides. It is also used as a reagent for the modification of proteins and other biomolecules. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.

Mechanism of Action

Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride is a versatile compound that can react with a variety of functional groups. Its mechanism of action depends on the specific reaction it is involved in. For example, when used as a reagent for protein modification, this compound reacts with the amino groups of lysine residues to form stable oxime bonds. This modification can alter the properties of the protein, such as its stability, activity, and binding affinity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized in high purity. Additionally, its reactivity and versatility make it a useful building block for the synthesis of a wide range of organic compounds. However, there are also limitations to its use. This compound can be toxic to cells at high concentrations, and its reactivity can make it difficult to control specific reactions.

Future Directions

There are several potential future directions for the use of Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride in scientific research. One area of interest is the development of new antibiotics based on its antimicrobial properties. Additionally, this compound could be used as a reagent for the modification of other biomolecules, such as nucleic acids and carbohydrates. Finally, further studies could be performed to investigate the potential therapeutic applications of this compound, particularly in the treatment of inflammatory diseases.

Synthesis Methods

Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride is typically synthesized by reacting methacrylic acid with hydroxylamine hydrochloride in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The resulting compound can be further purified by recrystallization or column chromatography.

properties

IUPAC Name

methyl 2-aminooxy-2-methylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-5(2,9-6)4(7)8-3;/h6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRAPPLHXTZDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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